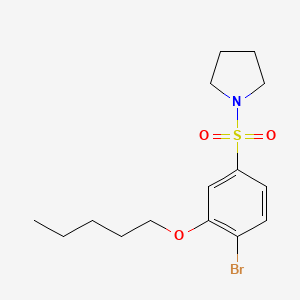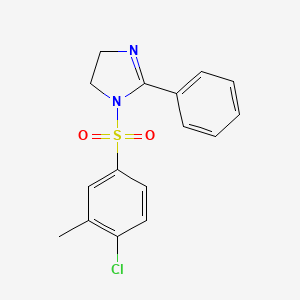amine CAS No. 1206115-57-2](/img/structure/B603039.png)
[(2,4-Dichloro-3-methylphenyl)sulfonyl](3-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-3-methylphenyl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a 2,4-dichloro-3-methylphenyl ring and a 3-hydroxypropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3-methylphenyl)sulfonylamine typically involves the reaction of 2,4-dichloro-3-methylphenylamine with a sulfonyl chloride derivative, followed by the introduction of the 3-hydroxypropylamine group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,4-Dichloro-3-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The 3-hydroxypropylamine group can also interact with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dichloro-3-methylphenyl)sulfonylamine
- (2,4-Dichloro-3-methylphenyl)sulfonylamine
Uniqueness
(2,4-Dichloro-3-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and 3-hydroxypropylamine groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1206115-57-2 |
|---|---|
Formule moléculaire |
C10H13Cl2NO3S |
Poids moléculaire |
298.19g/mol |
Nom IUPAC |
2,4-dichloro-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-8(11)3-4-9(10(7)12)17(15,16)13-5-2-6-14/h3-4,13-14H,2,5-6H2,1H3 |
Clé InChI |
FKVUERAJXIKVDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B602959.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)
amine](/img/structure/B602969.png)

amine](/img/structure/B602971.png)
amine](/img/structure/B602972.png)

amine](/img/structure/B602975.png)

![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)


